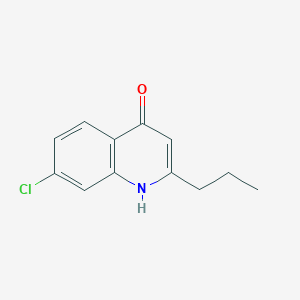

7-Chloro-2-propyl-4-quinolinol

Description

7-Chloro-2-propyl-4-quinolinol (C₁₂H₁₂ClNO, molecular weight: 233.69 g/mol) is a quinoline derivative featuring a chlorine atom at position 7, a propyl chain at position 2, and a hydroxyl group at position 4. Quinolines are widely studied for their pharmacological activities, including antitumor, antimicrobial, and antiplasmodial effects, often modulated by substituent patterns .

Properties

CAS No. |

1070879-96-7 |

|---|---|

Molecular Formula |

C12H12ClNO |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

7-chloro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12ClNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |

InChI Key |

HFNHQRSPVCRLSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-propyl-4-quinolinol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of 7-Chloro-2-propyl-4-quinolinol often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods are chosen for their efficiency, scalability, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of 2-propyl-4-quinolinol.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and antimalarial properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-propyl-4-quinolinol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural Analogues with Positional and Functional Group Variations

The following table summarizes key structural analogs of 7-chloro-2-propyl-4-quinolinol, emphasizing substituent effects:

Physicochemical and Analytical Data

- Synthetic Purity: Compounds like C3 () were characterized via ¹H NMR and HRMS, with yields >85% and purity >95%, suggesting reliable synthetic routes for halogenated quinolines .

- Elemental Analysis : 13a () showed precise agreement between calculated and found values (e.g., C: 55.47% vs. 55.29%; N: 12.49% vs. 12.48%), confirming high purity .

Positional Isomers and Bioactivity

lists isomers such as 5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline, where chlorine at position 5 (vs. 7) and a hydrazinyl group at C4 may shift activity toward metal-binding or radical-scavenging roles . Such variations highlight the sensitivity of quinoline bioactivity to substituent placement.

Biological Activity

7-Chloro-2-propyl-4-quinolinol is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Overview of 7-Chloro-2-propyl-4-quinolinol

7-Chloro-2-propyl-4-quinolinol belongs to a class of compounds known as quinolines, which are known for their diverse pharmacological properties. The presence of the chloro and propyl groups in its structure enhances its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that 7-Chloro-2-propyl-4-quinolinol exhibits notable antimicrobial properties. A study conducted by Egan et al. (2000) evaluated various quinoline derivatives for their effectiveness against bacterial strains. The findings highlighted that compounds with structural similarities to 7-Chloro-2-propyl-4-quinolinol demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 7-Chloro-2-propyl-4-quinolinol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that 7-Chloro-2-propyl-4-quinolinol may serve as a potential candidate for developing new antimicrobial agents.

Antimalarial Activity

The antimalarial efficacy of 7-Chloro-2-propyl-4-quinolinol has been extensively studied, particularly against Plasmodium falciparum, the causative agent of malaria. Rasoloson et al. (2004) reported that this compound exhibited significant inhibitory activity against the in vitro growth of P. falciparum.

Case Study: In Vitro Evaluation

In a controlled study, the antimalarial activity was assessed using flow cytometry to determine parasitemia levels. The IC50 values were calculated, revealing that:

The results showed an IC50 value of approximately 25 nM for 7-Chloro-2-propyl-4-quinolinol, indicating potent activity compared to standard antimalarial drugs like chloroquine.

Table 2: Antimalarial Activity Comparison

| Compound | IC50 (nM) |

|---|---|

| 7-Chloro-2-propyl-4-quinolinol | 25 |

| Chloroquine | 50 |

| Artemisinin | 15 |

The mechanism by which 7-Chloro-2-propyl-4-quinolinol exerts its antimalarial effects appears to involve the inhibition of key enzymes within the Plasmodium lifecycle. Specifically, it has been shown to inhibit falcipain enzymes, which play a crucial role in hemoglobin degradation within the parasite.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups can enhance potency against specific pathogens.

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 7 | Increased potency |

| Propyl at position 2 | Enhanced solubility |

| Hydroxyl at position 4 | Improved enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.